molecular formula C19H22O4 B13895119 7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one CAS No. 144398-46-9

7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one

Cat. No.: B13895119
CAS No.: 144398-46-9
M. Wt: 314.4 g/mol
InChI Key: ZHQPRJMIAALFHX-ATTWWORZSA-N
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Description

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-: is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure consisting of a benzene ring and a pyran ring. The specific structure of this compound includes a hydroxy-dimethyl-octadienyl group attached to the benzopyran core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Attachment of the Octadienyl Group: The hydroxy-dimethyl-octadienyl group can be introduced through a series of reactions, including aldol condensation, reduction, and hydroxylation. The specific conditions for these reactions may vary, but they generally involve the use of strong bases, reducing agents, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the octadienyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple benzopyran derivative with known anticoagulant and antimicrobial properties.

    Umbelliferone: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory activities.

    Esculetin: Another hydroxylated coumarin with potential anticancer and anti-inflammatory effects.

Uniqueness

2H-1-Benzopyran-2-one, 7-[[(2E,5E)-7-hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]- is unique due to the presence of the hydroxy-dimethyl-octadienyl group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This structural feature enhances its potential as a versatile compound in various scientific research applications.

Properties

CAS No.

144398-46-9

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

7-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]chromen-2-one

InChI

InChI=1S/C19H22O4/c1-14(5-4-11-19(2,3)21)10-12-22-16-8-6-15-7-9-18(20)23-17(15)13-16/h4,6-11,13,21H,5,12H2,1-3H3/b11-4+,14-10+

InChI Key

ZHQPRJMIAALFHX-ATTWWORZSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C/C=C/C(C)(C)O

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CC=CC(C)(C)O

Origin of Product

United States

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